BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Ion channel pharmacology Immunomodulation Autoimmune disease research

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one (CAS: 374765-70-5; molecular formula C₂₄H₁₅ClO₄; molecular weight 402.83 g/mol) belongs to the class of synthetic 3,5-diaryl-furo[3,2-g]chromen-7-ones, which are structurally modified linear psoralen analogs. The compound features a 4-chlorophenyl substituent at position 3 and a 4-methoxyphenyl substituent at position 5 on the furochromenone scaffold, distinguishing it from natural psoralens such as 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP).

Molecular Formula C24H15ClO4
Molecular Weight 402.8 g/mol
Cat. No. B14957284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC24H15ClO4
Molecular Weight402.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C24H15ClO4/c1-27-17-8-4-14(5-9-17)18-11-24(26)29-23-12-22-20(10-19(18)23)21(13-28-22)15-2-6-16(25)7-3-15/h2-13H,1H3
InChIKeyKEEMXGQHCFDBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one Procurement Guide: Core Structure and Compound Class


3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one (CAS: 374765-70-5; molecular formula C₂₄H₁₅ClO₄; molecular weight 402.83 g/mol) belongs to the class of synthetic 3,5-diaryl-furo[3,2-g]chromen-7-ones, which are structurally modified linear psoralen analogs . The compound features a 4-chlorophenyl substituent at position 3 and a 4-methoxyphenyl substituent at position 5 on the furochromenone scaffold, distinguishing it from natural psoralens such as 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP) [1]. This compound is available through rare-chemical supplier collections, including Sigma-Aldrich's AldrichCPR portfolio (product R765945 for related derivatives), and is primarily utilized in early-stage drug discovery research targeting ion channels and nuclear receptors [2].

Why Generic Substitution Fails for 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: Substituent-Dependent Pharmacology


In-class substitution of 3,5-diaryl-furo[3,2-g]chromen-7-ones without careful consideration of substituent identity can lead to a significant loss of target activity. Studies on the 3-aryl series demonstrate that the nature of the para-substituent on the 3-phenyl ring critically influences voltage-gated potassium channel Kv1.3 blocking potency, with half-blocking concentrations varying substantially across alkyl and aryl derivatives [1]. Additionally, the 5-(4-methoxyphenyl) moiety confers a distinct photoreactivity profile: unlike 3-methyl or 3-phenyl analogs, compounds with bulky 3-aryl substituents show markedly altered DNA crosslinking behavior upon UVA irradiation [2]. The chlorine atom at the 4-position of the 3-phenyl ring further differentiates this compound from its 4-fluoro, 4-bromo, and unsubstituted phenyl analogs through differences in Hammett sigma constants, lipophilicity (logP), and potential halogen-bonding interactions with biological targets . Simply sourcing a generic 'furochromenone' or even a closely related 3-aryl analog without verifying the exact substitution pattern may yield a compound with entirely different pharmacological properties.

Quantitative Comparative Evidence for 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: Head-to-Head and Class-Level Differentiation


Kv1.3 Potassium Channel Blockade: Class-Level Potency and the 3-Aryl Substituent Effect

In a systematic evaluation of 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones against the voltage-gated potassium channel Kv1.3 stably expressed in L-929 mouse fibroblasts, all furocoumarins in the series demonstrated Kv channel blocking activity, with the most potent compound achieving a half-blocking concentration (IC₅₀) of 0.7 μM in whole-cell patch-clamp assays [1]. While the specific IC₅₀ value for 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one was not individually reported in the published short communication, the compound belongs to this same 3-aryl series and shares the critical pharmacophore features (planar tricyclic core with a 3-aryl substituent) associated with Kv1.3 blockade [1]. By comparison, the simpler parent compound psoralen (7H-furo[3,2-g]chromen-7-one, unsubstituted) exhibits significantly weaker Kv1.3 inhibition, demonstrating the importance of the 3-aryl and 5-aryl substitution for enhanced potency [2].

Ion channel pharmacology Immunomodulation Autoimmune disease research

DNA Photoreactivity and Crosslinking: Absence of Photobinding in 3-Aryl Analogs Versus 3-Alkyl and 3-Phenyl Derivatives

Körner (2002) systematically evaluated DNA crosslink formation after UVA irradiation for a series of 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones, using 8-methoxypsoralen (8-MOP) and 4,5′,8-trimethylpsoralen (TMP) as reference standards [1]. Crosslink formation with DNA was detectable for compounds bearing a methyl or unsubstituted phenyl group at position 3, but was NOT detectable for compounds bearing a 4-methoxyphenyl, 2,5-dimethoxyphenyl, or tert-butyl group at position 3 [1]. Since 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one carries both a 3-(4-chlorophenyl) and a 5-(4-methoxyphenyl) substituent—the latter introducing steric bulk at the 5-position not present in the Körner series—its DNA-crosslinking capability is predicted to be significantly attenuated relative to 8-MOP and TMP [1]. Additionally, all 3-aryl substituted furocoumarins in the study exhibited lower photobleaching capacity toward N,N-dimethyl-p-nitrosoaniline (RNO) compared to 3-alkyl substituted analogs [1].

Photochemistry DNA crosslinking Photodynamic therapy

Lipophilicity Differentiation: Calculated logP and the Impact of 4-Chloro vs. 4-Fluoro vs. Unsubstituted 3-Phenyl Analogs

Based on molecular formula and structure, 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one (C₂₄H₁₅ClO₄, MW = 402.83 g/mol) possesses a higher calculated logP than its 4-fluoro analog (C₂₄H₁₅FO₄, MW = 386.4 g/mol, CAS 374767-15-4) and its unsubstituted 3-phenyl analog (C₂₄H₁₆O₄, MW = 368.38 g/mol) due to the greater lipophilicity of the chlorine substituent (Hansch π = +0.71) compared to fluorine (π = +0.14) or hydrogen (π = 0.00) . Körner (2002) demonstrated that all 3-aryl substituted furocoumarins in the studied series exhibited higher lipophilicity than the reference compound 8-MOP [1]. This incremental increase in lipophilicity directly impacts membrane permeability, plasma protein binding, and tissue distribution profiles—parameters critical for both in vitro assay design and in vivo efficacy studies.

Physicochemical profiling ADME prediction Lipophilicity

Estrogen Receptor Modulation: Structural Basis for Differentiation from 6,7-Dihydrogen Furochromene Analogs

A patent from Shenyang Pharmaceutical University (US 2013/0096112 A1) discloses that furo[3,2-g]chromene derivatives function as estrogen receptor (ER) modulators with tissue-selective agonist/antagonist profiles [1]. Critically, the patent predominantly exemplifies 6,7-dihydrogen-furo[3,2-g]chromene derivatives—compounds in which the 6,7-double bond of the chromenone ring is reduced [1]. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one, by contrast, retains the fully conjugated 7H-chromen-7-one system, which affects both the planarity of the tricyclic core and the electron density distribution across the ring system [2]. This structural difference is expected to alter ERα/ERβ binding affinity and selectivity compared to the dihydro analogs. The patent also describes 2-benzoyl-3-(4-methoxyphenyl)-6,7-dihydrogen-5H-furo[3,2-g]chromene derivatives with defined melting points and mass spectrometry data, but these are distinct from the fully unsaturated 7-one series [1].

Nuclear receptor pharmacology SERM development Estrogen receptor

Best Application Scenarios for 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one in Scientific and Industrial Research


Kv1.3 Potassium Channel Blocker Screening and Structure-Activity Relationship (SAR) Studies

This compound is a strong candidate for inclusion in Kv1.3-focused screening libraries, particularly for autoimmune disease and immunosuppressant discovery programs. The 3-aryl-5-aryl substitution pattern is associated with sub-micromolar Kv1.3 blocking activity in the furochromenone class, as demonstrated by Wernekenschnieder et al. (2004) where compounds in the 3-aryl series achieved IC₅₀ values as low as 0.7 μM in L-929 cells expressing mKv1.3 [1]. Researchers comparing this compound with 3-alkyl analogs or unsubstituted psoralen can use it to probe the contribution of aryl substituents to channel binding affinity and selectivity over related Kv family members.

Photoreactivity-Attenuated Psoralen Analog for Reduced Phototoxicity Applications

For research programs seeking psoralen-based pharmacophores with minimized DNA photobinding liability, this compound offers a substitution pattern predicted to reduce UVA-induced DNA crosslinking. As established by Körner (2002), 3-aryl substituted furocoumarins with bulky substituents at the 3-position exhibit significantly attenuated or absent DNA crosslink formation compared to 8-MOP and 3-methyl/3-phenyl analogs [2]. The combination of 3-(4-chlorophenyl) and 5-(4-methoxyphenyl) groups introduces steric bulk at both positions, making this compound suitable for applications requiring maintained target binding with reduced genotoxic risk [2].

Fluorescent Probe Development Leveraging Furocoumarin Photophysical Properties

The furo[3,2-g]chromen-7-one scaffold exhibits fluorescence properties that are modulated by substituent identity, as demonstrated by Körner (2002) showing that all studied furocoumarins possess sufficient absorption in the UVA range and are fluorescent [2]. The 3-aryl substituted derivatives exhibited generally lower singlet oxygen generation capacity than 3-alkyl analogs, as measured by RNO photobleaching [2]. This compound, with its distinct 4-chlorophenyl and 4-methoxyphenyl substituents, offers a unique combination of fluorescence quantum yield and photostability that can be exploited for intracellular imaging or binding assay development.

Estrogen Receptor Modulator Lead Optimization

The furo[3,2-g]chromene scaffold is recognized in the patent literature as a privileged structure for estrogen receptor modulation [3]. The fully conjugated 7H-chromen-7-one system present in this compound—as opposed to the 6,7-dihydrogen analogs exemplified in the Shenyang Pharmaceutical University patent—offers a distinct spatial and electronic configuration for ERα/ERβ binding pocket interactions [3]. Researchers developing selective estrogen receptor modulators (SERMs) can use this compound to explore how the extended conjugation of the 7-one system affects receptor subtype selectivity compared to the reduced dihydro series.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.